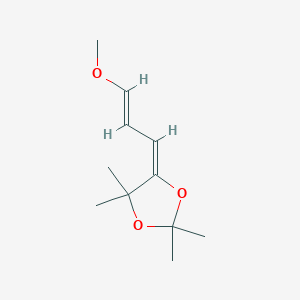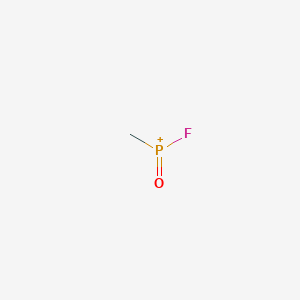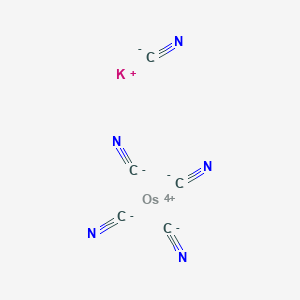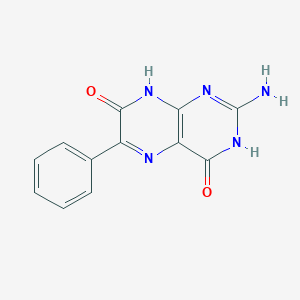
Propane, 1-(2-butynyloxy)-2,3-epoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1-(2-butynyloxy)-2,3-epoxy- is an organic compound with a unique structure that includes an epoxy group and a butynyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-(2-butynyloxy)-2,3-epoxy- typically involves the reaction of an appropriate epoxide with a butynyloxy compound. One common method is the reaction of 1-chloro-3-(2-butynyloxy)-2-propanol with a base to form the desired epoxy compound .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial purposes, involving the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Propane, 1-(2-butynyloxy)-2,3-epoxy- can undergo various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.
Reduction: The butynyloxy group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under mild conditions.
Major Products Formed
Oxidation: Diols or other oxygenated products.
Reduction: Alkenes or alkanes.
Substitution: Substituted alcohols or ethers.
Scientific Research Applications
Propane, 1-(2-butynyloxy)-2,3-epoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propane, 1-(2-butynyloxy)-2,3-epoxy- involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The butynyloxy group can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-(2-butynyloxy)-3-chloro-: Similar structure but with a chloro substituent instead of an epoxy group.
2-(2-butynyloxy)-phenol: Contains a phenol group instead of an epoxy group.
Uniqueness
Propane, 1-(2-butynyloxy)-2,3-epoxy- is unique due to the presence of both an epoxy group and a butynyloxy substituent
Properties
CAS No. |
42468-64-4 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-(but-2-ynoxymethyl)oxirane |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-8-5-7-6-9-7/h7H,4-6H2,1H3 |
InChI Key |
ZJUDBWRATXIYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


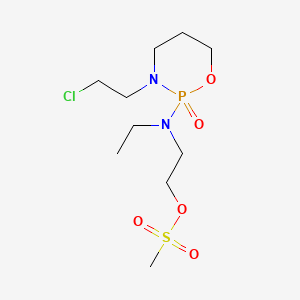
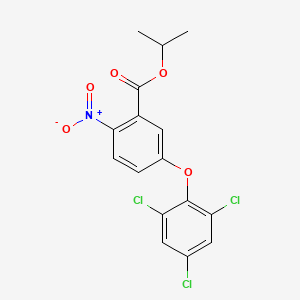

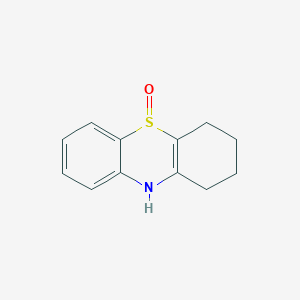

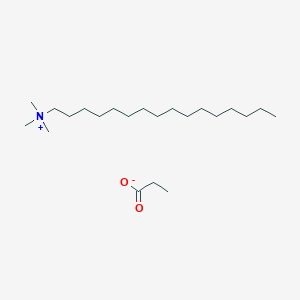

![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
